molecular formula C13H18IN B7940710 N-[(4-iodophenyl)methyl]-N-propylcyclopropanamine

N-[(4-iodophenyl)methyl]-N-propylcyclopropanamine

Cat. No.: B7940710
M. Wt: 315.19 g/mol
InChI Key: DEZFYHQGVQGIAF-UHFFFAOYSA-N
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Description

N-[(4-iodophenyl)methyl]-N-propylcyclopropanamine is an organic compound characterized by the presence of an iodophenyl group attached to a cyclopropanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-iodophenyl)methyl]-N-propylcyclopropanamine typically involves the reaction of 4-iodobenzyl chloride with N-propylcyclopropanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-iodophenyl)methyl]-N-propylcyclopropanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-iodophenyl)methyl]-N-propylcyclopropanamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-iodophenyl)methyl]-N-propylcyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromophenyl)methyl]-N-propylcyclopropanamine
  • N-[(4-chlorophenyl)methyl]-N-propylcyclopropanamine
  • N-[(4-fluorophenyl)methyl]-N-propylcyclopropanamine

Uniqueness

N-[(4-iodophenyl)methyl]-N-propylcyclopropanamine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s behavior in chemical reactions and its interactions with biological targets .

Properties

IUPAC Name

N-[(4-iodophenyl)methyl]-N-propylcyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18IN/c1-2-9-15(13-7-8-13)10-11-3-5-12(14)6-4-11/h3-6,13H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZFYHQGVQGIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC=C(C=C1)I)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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